6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridines This compound is characterized by the presence of a bromine atom, a methyl group, and a dioxin ring fused to an imidazo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide typically involves multiple steps. One common approach starts with the bromination of 1,4-benzodioxane using bromine in acetic acid to yield 6-bromo-1,4-benzodioxane . This intermediate can then undergo further reactions, such as alkylation and cyclization, to form the imidazo[1,5-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine
- 6,7-Dibromo-2,3-dihydrobenzo[b][1,4]dioxine
- 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid
Uniqueness
6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide is unique due to its specific combination of functional groups and its imidazo[1,5-a]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C17H14BrN3O3 |
---|---|
Molecular Weight |
388.2 g/mol |
IUPAC Name |
6-bromo-N-(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide |
InChI |
InChI=1S/C17H14BrN3O3/c1-10-13(2-3-15-16(10)24-5-4-23-15)20-17(22)12-6-11(18)8-21-9-19-7-14(12)21/h2-3,6-9H,4-5H2,1H3,(H,20,22) |
InChI Key |
QIMZSPLGVPJOBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OCCO2)NC(=O)C3=CC(=CN4C3=CN=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.